[(4-Bromophenyl)amino]thiourea
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Overview
Description
[(4-Bromophenyl)amino]thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group attached to the amino group of thiourea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)amino]thiourea typically involves the reaction of 4-bromoaniline with thiourea. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Bromoaniline+Thiourea→this compound
The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the product. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of [(4-Bromophenyl)amino]thiourea involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, the compound may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares a similar bromophenyl group but has a thiazole ring instead of a thiourea moiety.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group, but with a thiazole and chloroacetamide structure.
Uniqueness
[(4-Bromophenyl)amino]thiourea is unique due to its thiourea moiety, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for various applications compared to other similar compounds.
Properties
Molecular Formula |
C7H8BrN3S |
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Molecular Weight |
246.13 g/mol |
IUPAC Name |
(4-bromoanilino)thiourea |
InChI |
InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
InChI Key |
XIPBRPCNUCVSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC(=S)N)Br |
Origin of Product |
United States |
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